molecular formula C12H8N2O B188569 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 43083-13-2

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No. B188569
CAS RN: 43083-13-2
M. Wt: 196.2 g/mol
InChI Key: KTUZHAVCKLQHCN-UHFFFAOYSA-N
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Description

“2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the linear formula C13H7F3N2O . It is a solid substance with a molecular weight of 264.21 . This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of polyfunctionalized pyridine azo dyes, which are structurally similar to the compound , involves the reaction of diazotized aniline derivatives or diazotized amino antipyrene with dibenzoyl methane or benzoyl acetone and cyanoacetamide in boiling ethanolic sodium ethoxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17)12(19)18-11/h1-6H,(H,18,19) . This indicates the presence of various functional groups such as a nitrile group (CN), a carbonyl group (C=O), and a phenyl group (C6H5).


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 264.21 . The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17)12(19)18-11/h1-6H,(H,18,19) .

Scientific Research Applications

  • Pharmaceutical Applications

    • Field : Medicinal Chemistry
    • Application : 1,4-DHP is a notable organic scaffold with diverse pharmaceutical applications . It has various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
    • Method : The construction of 1,4-DHP involves structural and functional modifications using multi-component one-pot and green synthetic methodologies .
    • Results : The structure–activity relationship (SAR) investigations have been summarized .
  • Insecticidal Properties

    • Field : Agricultural Chemistry
    • Application : 1,4-DHP has been found to have insecticidal properties .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes obtained are not specified in the source .
  • Synthesis of Natural Products

    • Field : Organic Chemistry
    • Application : DHP is used as a critical scaffold for the synthesis of alkaloids and other drugs .
    • Method : Various methodologies have been used for the synthesis of this class of compounds, including the strategies which can furnish enantiopure DHPs, either by asymmetric synthesis or by chiral resolution .
    • Results : The significance of DHPs towards the synthesis of natural products of medicinal merit has been elaborated .
  • Azo Dye Derivatives

    • Field : Dye and Pigment Manufacturing
    • Application : Many 3-cyano-2-pyridone derivatives, which are structurally similar to the compound you mentioned, are used in the manufacture of dyes and pigments . They are also used as stabilizers for polymers and varnishes, additives for fuels and lubricants, and acid–base indicators .
    • Method : The synthesis of these derivatives involves the incorporation of heterocyclic moieties into the azo dye scaffold, which has been found to improve the bioactive properties of the target derivatives .
    • Results : The various biological and pharmacological applications of these drugs can be easily tuned by introducing heterocyclic moieties .
  • Drug Precursors

    • Field : Pharmaceutical Chemistry
    • Application : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are structurally similar to the compound you mentioned, are useful as drug precursors .
    • Method : The synthesis of these derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
    • Results : These derivatives are perspective ligands .
  • Antiepileptic Drug

    • Field : Neuropharmacology
    • Application : A structurally similar compound, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, is used as an antiepileptic drug .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : This drug reduces seizure activity in rodent models of epilepsy .
  • Azo Dye Derivatives

    • Field : Dye and Pigment Manufacturing
    • Application : Many 3-cyano-2-pyridone derivatives, which are structurally similar to the compound you mentioned, are used in the manufacture of dyes and pigments . They are also used as stabilizers for polymers and varnishes, additives for fuels and lubricants, and acid–base indicators .
    • Method : The synthesis of these derivatives involves the incorporation of heterocyclic moieties into the azo dye scaffold, which has been found to improve the bioactive properties of the target derivatives .
    • Results : The various biological and pharmacological applications of these drugs can be easily tuned by introducing heterocyclic moieties .
  • Drug Precursors

    • Field : Pharmaceutical Chemistry
    • Application : 2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors .
    • Method : The synthesis of these derivatives involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline .
    • Results : These derivatives are perspective ligands .
  • Antiepileptic Drug

    • Field : Neuropharmacology
    • Application : A structurally similar compound, 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, is used as an antiepileptic drug .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : This drug reduces seizure activity in rodent models of epilepsy .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Therefore, “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile” could potentially be explored in this context.

properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUZHAVCKLQHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293746
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

CAS RN

43083-13-2
Record name 1,2-Dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile
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Record name 43083-13-2
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Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
R Verma, HIM Boshoff, K Arora, I Bairy, M Tiwari… - Journal of molecular …, 2019 - Elsevier
A new series of novel diphenyl ether based 2-oxo-dihydropyridine derivatives were synthesized and screened for their in vitro antimycobacterial and antibacterial activities. Most of the …
Number of citations: 14 www.sciencedirect.com
AH Abadi, DA Abouel-Ella, J Lehmann… - European journal of …, 2010 - Elsevier
Two series with the general formula of 4,6-diaryl-2-oxo-1,2 dihydropyridine-3-carbonitriles and their isosteric 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrile were synthesized …
Number of citations: 69 www.sciencedirect.com
TTT Bui, DH Mac, P Quang Trung… - Acta Crystallographica …, 2023 - scripts.iucr.org
The synthesis and crystal structure of the title compound, C22H14N2O, are described. The title compound was synthesized by a three-component one-pot reaction in DMSO involving …
Number of citations: 6 scripts.iucr.org
S Baluja, RM Talaviya - Journal of Chemical & Engineering Data, 2016 - ACS Publications
Some novel dihydropyridine derivatives, viz., 4-(4-hydroxy-3-methoxyphenyl)-6-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, 4-(4-hydroxy-3-methoxyphenyl)-6-(4-…
Number of citations: 7 pubs.acs.org
L Rong, H Han, H Jiang, D Shi, S Tu - Synthetic Communications, 2008 - Taylor & Francis
An efficient and facile synthesis of 4,6‐diaryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles via three‐component cyclocondensation from aromatic aldehydes, aromatic ketones, and 2‐…
Number of citations: 16 www.tandfonline.com
SK Rai, S Khanam, RS Khanna… - Crystal Growth & …, 2015 - ACS Publications
This paper describes the results of X-ray crystallography of 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1) and its propylene bridged dimers 2 and 3. Influence of inter- …
Number of citations: 21 pubs.acs.org
AY Hassan, SN Shabaan, SA El-Sebaey… - Scientific Reports, 2023 - nature.com
In this strategy, we attempt to design various novel nitrogen-rich heterocycles in one molecule. Green, simple, and efficient aza-annulations of an active, versatile building block, 1-amino…
Number of citations: 7 www.nature.com
NM El-Ebiary, RH Swellem, GAM Nawwar - Pharmaceutical Chemistry …, 2017 - Springer
Our previously reported compound, 3-(2-hydroxy-3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1), was allowed to react with acetophenone, ethyl cyanoacetate and/or …
Number of citations: 5 link.springer.com
A Alnajjar, MM Abdelkhalik, A Al-Enezi, MH Elnagdi - Molecules, 2008 - mdpi.com
The reported structures of reaction products of enaminones with malononitrile in ethanolic piperidine are revised. A novel route to 2,3-dihydropyridazine-4-carboxylic acids 4a-c via …
Number of citations: 46 www.mdpi.com
YA Ammar, MMF Ismail, HM El‐Sehrawi… - … der Pharmazie: An …, 2006 - Wiley Online Library
A new series of polysubstituted 1‐aryl‐2‐oxo‐1,2‐dihydropyridine‐3‐carbonitriles and pyrazolo[3,4‐b]pyridine‐5‐carbonitriles and pyrido[2,3‐d]pyrimidine‐6‐carbonitriles have been …
Number of citations: 31 onlinelibrary.wiley.com

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